9-Borabicyclo[3.3.1]nonane dimer

Catalog No.
S1496159
CAS No.
21205-91-4
M.F
C16H28B2
M. Wt
242 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane dimer

CAS Number

21205-91-4

Product Name

9-Borabicyclo[3.3.1]nonane dimer

IUPAC Name

9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane

Molecular Formula

C16H28B2

Molecular Weight

242 g/mol

InChI

InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2

InChI Key

IYDIZBOKVLHCQZ-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Synonyms

9-BBN dimer; 9-Borabicyclo[3.3.1]nonane dimer; 9-Borabicyclononane dimer; Bis- 9-borabicyclo[3.3.1]nonane; 1,1:2,2-bis(1,5-Cyclooctanediyl)-diborane

Canonical SMILES

B1(C2CCCC1CCC2)B3C4CCCC3CCC4

Metal-Free Catalyst for the Hydroboration of Carbodiimides

Reductive Cleavage of Cyclic Acetals and Ketals

Reduction of Peroxo Esters

Preparation of Dienes, Enynes, Allenes etc

    Summary of the Application: The suitably substituted/unsaturated R of B-R-9-BBN can be utilized to produce dienes, enynes, allenes etc.

    Results or Outcomes: The outcome of this reaction is the formation of dienes, enynes, allenes etc.

9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN, is an organoborane compound characterized by its unique bicyclic structure. It appears as a colorless solid and is primarily utilized in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which can easily cleave in the presence of reducible substrates, making it highly effective in various

9-Borabicyclo[3.3.1]nonane dimer is particularly known for its regioselective addition to alkenes, allowing for the formation of terminal alcohols through subsequent oxidative cleavage with hydrogen peroxide in an aqueous potassium hydroxide solution. This reaction pathway is favored due to the steric hindrance provided by the compound, which suppresses the formation of undesired 2-substituted isomers compared to traditional borane reagents . Additionally, 9-BBN can reductively cleave cyclic acetals and ketals to yield monobenzylated 1,2-diols, further showcasing its versatility in organic synthesis .

The synthesis of 9-Borabicyclo[3.3.1]nonane dimer typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran. This method yields the dimer in a reasonably air-stable form, allowing it to be stored and used over extended periods without significant degradation . The compound can also be commercially obtained as a solution or solid, making it accessible for various laboratory applications.

9-Borabicyclo[3.3.1]nonane dimer finds extensive applications in organic synthesis, particularly in hydroboration reactions. It is instrumental in:

  • Hydroboration: Facilitating the addition of boron across double bonds.
  • Synthesis of Alcohols: Converting alkenes into alcohols through oxidation.
  • Suzuki Coupling Reactions: Acting as a reagent for cross-coupling reactions involving aryl halides and boronic acids .
  • Reduction Reactions: Serving as a reducing agent for various functional groups.

Research on interaction studies involving 9-Borabicyclo[3.3.1]nonane dimer primarily focuses on its reactivity with different substrates in organic synthesis rather than biological interactions. The compound's ability to selectively react with alkenes and alkynes has been highlighted in various studies, emphasizing its effectiveness as a hydroborating agent that promotes anti-Markovnikov hydration pathways .

Several compounds share structural or functional similarities with 9-Borabicyclo[3.3.1]nonane dimer:

Compound NameStructure TypeUnique Features
BoraneSimple boron hydrideLess sterically hindered; leads to more 2-substituted products
DiboraneDihydrideHighly reactive; used for different hydroboration reactions
9-Borabicyclo[3.3.1]nonaneBicyclicHigh regioselectivity; stable under air exposure
Tetrahydrofuran-borane complexComplexSolvent used for synthesizing 9-BBN

The uniqueness of 9-Borabicyclo[3.3.1]nonane dimer lies in its steric hindrance and regioselectivity, which enhances its utility in synthetic applications compared to simpler boranes or other organoboranes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

9,9'-Bi-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-15

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